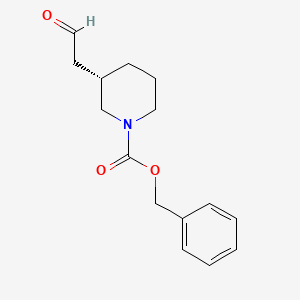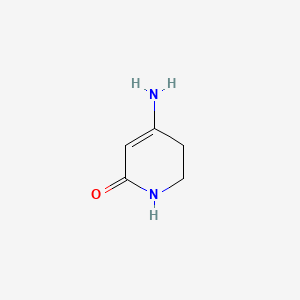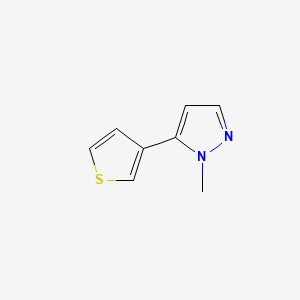![molecular formula C10H15NOS B578131 3-[4-(Methylthio)phenoxy]propylamine CAS No. 1226776-90-4](/img/structure/B578131.png)
3-[4-(Methylthio)phenoxy]propylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(Methylthio)phenoxy]propylamine is an organic compound with the molecular formula C10H15NOS and a molecular weight of 197.3 g/mol . It is a colorless liquid with a distinctive odor and exhibits slight solubility in water . This compound is primarily used as an intermediate in organic synthesis and has applications in various industries, including the production of surfactants, detergents, and anti-fouling agents .
Méthodes De Préparation
The synthesis of 3-[4-(Methylthio)phenoxy]propylamine typically involves the reaction of 4-(methylthio)phenol with 3-chloropropylamine under basic conditions . The process includes several steps:
Chlorination: 4-(Methylthio)phenol is chlorinated to form 4-(methylthio)phenyl chloride.
Nucleophilic Substitution: The chlorinated compound reacts with 3-chloropropylamine in the presence of a base, such as sodium hydroxide, to form this compound.
Neutralization: The reaction mixture is neutralized to obtain the final product.
Analyse Des Réactions Chimiques
3-[4-(Methylthio)phenoxy]propylamine undergoes various chemical reactions, including:
Applications De Recherche Scientifique
3-[4-(Methylthio)phenoxy]propylamine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-[4-(Methylthio)phenoxy]propylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
3-[4-(Methylthio)phenoxy]propylamine can be compared with other similar compounds, such as:
3-(4-Methylsulfanylphenoxy)propan-1-amine: This compound has a similar structure but may exhibit different chemical and biological properties.
3-(Methylthio)propylamine: This compound lacks the phenoxy group and may have different reactivity and applications.
Propriétés
IUPAC Name |
3-(4-methylsulfanylphenoxy)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS/c1-13-10-5-3-9(4-6-10)12-8-2-7-11/h3-6H,2,7-8,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URXXMZZRZRUKBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)OCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00712338 |
Source


|
| Record name | 3-[4-(Methylsulfanyl)phenoxy]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00712338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1226776-90-4 |
Source


|
| Record name | 3-[4-(Methylsulfanyl)phenoxy]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00712338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-((2-aMinoethyl)(5-chlorobenzo[d]oxazol-2-yl)aMino)butan-2-one (diMethanesulfonate)](/img/structure/B578056.png)



![(8'R,9'S,10'R,13'S,14'S,17'S)-13'-methylspiro[1,3-dioxolane-2,3'-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene]-17'-ol](/img/structure/B578065.png)


![8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B578070.png)

